molecular formula C15H15N3O2S B2996530 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 868980-44-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide

Cat. No. B2996530
CAS RN: 868980-44-3
M. Wt: 301.36
InChI Key: FHNUQGIPSYNVFZ-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” is a compound that has been studied for its potential biological activities . It is characterized by the presence of an imidazo[2,1-b]thiazole moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general approach involves several steps including halogenation, cyclization, hydrolysis, condensation, and further cyclization . The yield of the final product can vary, but a yield of 62% has been reported for a similar compound .


Molecular Structure Analysis

The molecular structure of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum of a similar compound in DMSO-d6 showed signals corresponding to the imidazole and thiazole hydrogens, as well as the aromatic and methoxy hydrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” can be inferred from spectroscopic data. For instance, the 1H-NMR and 13C-NMR spectra provide information about the chemical environment of the hydrogens and carbons in the molecule .

Scientific Research Applications

Cytotoxic Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, like the one , have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This suggests that these compounds could potentially be used in cancer treatment.

Inhibitor of VEGFR2

The compound has shown inhibition on VEGFR2, a protein that has been implicated in cancer . This suggests that it could be used as a potential inhibitor in cancer treatment.

Antifungal Properties

Imidazo[2,1-b]thiazole scaffolds, which are present in the compound, have demonstrated antifungal properties . This suggests potential applications in the treatment of fungal infections.

Antibacterial Properties

Similarly, these scaffolds have also shown antibacterial properties . This indicates potential use in combating bacterial infections.

Anti-inflammatory Properties

The compound’s scaffold has shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.

Antihypertensive Properties

Imidazo[2,1-b]thiazole scaffolds have demonstrated antihypertensive properties . This suggests potential use in the treatment of high blood pressure.

Future Directions

The future directions for the study of “N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide” could involve further exploration of its biological activities. For instance, it could be tested against a wider range of cancer cell lines . Additionally, modifications could be made to its structure to enhance its biological activity .

Mechanism of Action

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

One compound bearing an imidazo[2,1-b]thiazole scaffold showed potential inhibitory activity against the mda-mb-231 cell line .

Action Environment

The synthesis of similar compounds has been performed under relatively mild conditions , and the use of green solvents has been highlighted in the synthesis of related compounds .

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNUQGIPSYNVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide

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